molecular formula C9H9FO2 B060982 6-Fluorochroman-8-ol CAS No. 188826-25-7

6-Fluorochroman-8-ol

Cat. No.: B060982
CAS No.: 188826-25-7
M. Wt: 168.16 g/mol
InChI Key: AMYGYIUURUIYFA-UHFFFAOYSA-N
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Description

6-Fluorochroman-8-ol is an organic compound with the molecular formula C9H9FO2. It belongs to the class of chroman derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the eighth position on the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorochroman-8-ol typically involves multi-step reactions. One common method starts with 6-Fluoro-4-chromanone as the precursor. The steps include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorochroman-8-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-Fluorochroman-8-one, while reduction with sodium borohydride can produce this compound .

Scientific Research Applications

6-Fluorochroman-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorochroman-8-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of 6-Fluorochroman have been evaluated as antagonists for the 5-HT1A receptor, which is implicated in various neurological processes. The compound’s effects are mediated through its binding to these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

  • 6-Fluorochroman-2-carboxylic acid
  • 6-Fluoro-4-chromanone
  • 6-Fluorochroman-8-one

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYGYIUURUIYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457532
Record name 6-fluorochroman-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188826-25-7
Record name 6-fluorochroman-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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